![molecular formula C16H17N5O2S B6457285 3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549043-57-2](/img/structure/B6457285.png)

3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

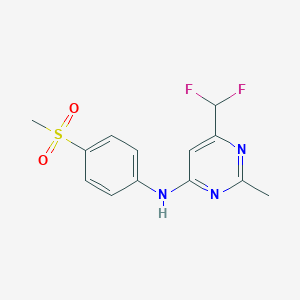

The compound is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a pyrimidine ring, and a piperazine ring . These types of compounds are often found in pharmaceuticals and could potentially have biological activity.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole and pyrimidine rings, and the attachment of the piperazine ring . The exact method would depend on the specific reactions used and the starting materials.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole and pyrimidine rings are aromatic, meaning they have a cyclic, planar structure with alternating single and double bonds. The piperazine ring is a saturated six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzothiazole and pyrimidine rings might participate in electrophilic aromatic substitution reactions, while the piperazine ring could be involved in reactions with acids or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. For example, the presence of the polar pyrimidine ring might increase its solubility in water .Wissenschaftliche Forschungsanwendungen

Benzothiazole has been studied for its potential applications in the fields of biochemistry, pharmacology, and materials science. It has been used as a ligand for coordination compounds, as an antioxidant, and as a corrosion inhibitor. In addition, benzothiazole has been used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

Target of Action

Similar compounds, such as piperazine derivatives, have been known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of Action

It is suggested that similar compounds inhibit the haem detoxification pathway, although the exact mechanism is unknown .

Biochemical Pathways

Falciparum parasite’s haem detoxification pathway .

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .

Result of Action

Similar compounds have been known to exhibit antibacterial activity .

Action Environment

It is known that the bioavailability and effectiveness of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using benzothiazole in laboratory experiments include its low cost, relative ease of synthesis, and wide range of applications. However, the exact mechanism of action of benzothiazole is still not fully understood, and its physiological effects have not been extensively studied.

Zukünftige Richtungen

There are several potential future directions for research on benzothiazole. These include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in the fields of biochemistry, pharmacology, and materials science. Additionally, further research could be done on its potential use as a corrosion inhibitor and its ability to scavenge free radicals. Finally, further research could be done to explore its potential use in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Synthesemethoden

Benzothiazole can be synthesized in a two-step process starting with the reaction of 5-methylpyrimidin-2-amine and 1,3-dichloro-2-propanol in the presence of potassium carbonate to form the intermediate compound 5-methylpyrimidin-2-ylpiperazine. This intermediate is then reacted with 2-chlorobenzothiazole in the presence of sodium hydroxide to yield the desired product.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-12-10-17-16(18-11-12)21-8-6-20(7-9-21)15-13-4-2-3-5-14(13)24(22,23)19-15/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESDVUAFSDHTFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopropyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457220.png)

![5-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6457228.png)

![2-cyclopropyl-4,5-dimethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6457236.png)

![3-cyclopropyl-1-[1-(9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6457242.png)

![2-[4-(trifluoromethoxy)phenyl]pyridine hydrochloride](/img/structure/B6457256.png)

![4-tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6457258.png)

![1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione](/img/structure/B6457261.png)

![4-({4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6457264.png)

![2-cyclopropyl-4-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457274.png)

![3-[3-(pyridin-2-yl)pyrrolidin-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6457275.png)

![2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6457277.png)

![2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6457297.png)

![2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6457319.png)